(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
Description
The compound “(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide” is a benzothiazole derivative characterized by a unique substitution pattern. Its structure includes a benzo[d]thiazole core substituted with two methoxy groups at positions 5 and 6, a 2-methoxyethyl chain at position 3, and a 3-fluorobenzamide moiety attached via an imine linkage in the Z-configuration .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZJPLDDKKNQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants.
Mode of Action
The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function.
Biochemical Pathways
The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light.
Pharmacokinetics
It’s noted that the compound exhibits good thermal stability, which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films. After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes.
Action Environment
The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity. This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated.
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. Its unique structure, characterized by a benzo[d]thiazole core and various substituents, suggests potential interactions with biological targets that could lead to therapeutic applications.
Chemical Structure
The molecular formula for this compound is , and its structure includes:
- Benzo[d]thiazole moiety : Provides a heterocyclic framework.
- Methoxy groups : Enhance solubility and may influence biological activity.
- Fluorine substitution : Potentially increases binding affinity to biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
| CNS Activity | Potential ligands for dopamine D2 receptors, influencing neuropharmacological pathways. |
The compound likely interacts with specific receptors or enzymes in biological systems. For example, its structural features may allow it to bind to dopamine D2 receptors, which are crucial in neurotransmission and implicated in several psychiatric disorders. Studies on similar compounds have shown that modifications in the structure can significantly alter receptor affinity and selectivity.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of benzo[d]thiazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with similar structural motifs showed significant inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects .
- Antimicrobial Properties : Research has demonstrated that derivatives of benzo[d]thiazole possess antimicrobial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at various concentrations .
- CNS Activity : Investigations into substituted benzamides have revealed their potential as high-affinity ligands for CNS receptors. The introduction of fluorine has been associated with enhanced potency in inhibiting [3H]spiperone binding to D2 receptors, indicating a possible mechanism for the observed neuroactive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence highlights several benzothiazole-based compounds with modifications to the core structure, substituents, or appended functional groups. Below is a comparative analysis:
Key Comparative Insights:
Substituent Impact on Bioactivity: The morpholinopropyl group in compound 4c1 () contributes to antibacterial activity but introduces cytotoxicity, whereas the methoxyethyl group in the target compound may reduce toxicity while retaining moderate lipophilicity . Fluorine substitution (e.g., 3-fluorobenzamide in the target compound vs. 4-fluorostyryl in I8) enhances electronic effects and metabolic stability, critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
